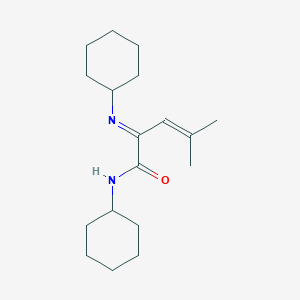
(2E)-N-Cyclohexyl-2-(cyclohexylimino)-4-methylpent-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-Cyclohexyl-2-(cyclohexylimino)-4-methylpent-3-enamide is an organic compound with a complex structure It belongs to the class of enamides, which are characterized by the presence of an amide group conjugated with a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Cyclohexyl-2-(cyclohexylimino)-4-methylpent-3-enamide typically involves the reaction of cyclohexylamine with a suitable aldehyde or ketone, followed by the formation of the enamide through a condensation reaction. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Cyclohexyl-2-(cyclohexylimino)-4-methylpent-3-enamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of products, depending on the nature of the substituents involved.
Scientific Research Applications
(2E)-N-Cyclohexyl-2-(cyclohexylimino)-4-methylpent-3-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research may explore its potential as a therapeutic agent, including its effects on specific biological pathways and its potential use in drug development.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-N-Cyclohexyl-2-(cyclohexylimino)-4-methylpent-3-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The exact pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2E)-N-Cyclohexyl-2-(cyclohexylimino)-4-methylpent-3-enamide include:
- (NE)-N-[(2E)-2-(cyclohexylimino)ethylidene]cyclohexanamine
- (E)-(2E)-2-(cyclohexylimino)ethylideneamine
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which may confer unique chemical properties and reactivity. This uniqueness can make it particularly valuable for certain applications, such as in the synthesis of specific target molecules or in research exploring its biological activity.
Properties
CAS No. |
88692-57-3 |
|---|---|
Molecular Formula |
C18H30N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-cyclohexyl-2-cyclohexylimino-4-methylpent-3-enamide |
InChI |
InChI=1S/C18H30N2O/c1-14(2)13-17(19-15-9-5-3-6-10-15)18(21)20-16-11-7-4-8-12-16/h13,15-16H,3-12H2,1-2H3,(H,20,21) |
InChI Key |
XYFSMIUKGKYVIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=NC1CCCCC1)C(=O)NC2CCCCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















